6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-11-27-16-23(32(29,30)18-9-7-17(31-2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZAXPEIGOBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include fluorinated quinoline derivatives, methoxybenzenesulfonyl chloride, piperidine, and propyl halides. The key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the fluorine atom into the quinoline ring.
Sulfonylation: Reaction of the quinoline derivative with methoxybenzenesulfonyl chloride to introduce the sulfonyl group.
N-alkylation: Reaction with piperidine to introduce the piperidinyl group.
Alkylation: Introduction of the propyl group through reaction with a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound exhibits reactivity at both aromatic and aliphatic sites:
Aromatic Nucleophilic Substitution
-
The 6-fluoro group undergoes substitution under basic or catalytic conditions due to its electron-withdrawing nature. For example:
Piperidine Nitrogen Alkylation
Electrophilic Aromatic Substitution
The quinoline core’s electron-deficient nature directs electrophiles to specific positions:
Sulfonamide Group Reactivity
The 4-methoxybenzenesulfonyl moiety undergoes characteristic sulfonamide reactions:
Hydrolysis
-
Acidic hydrolysis (HCl, H₂O, reflux) yields 4-methoxybenzenesulfonic acid and the corresponding amine .
-
Basic hydrolysis (NaOH, EtOH) produces sulfonate salts with retention of the quinoline framework.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling at the sulfonamide’s aryl group (e.g., with aryl boronic acids) is feasible using Pd(PPh₃)₄ .
Oxidation
Reduction
-
NaBH₄ reduces the ketone to a secondary alcohol, though steric bulk from the propyl group slows reactivity.
Metal Complexation
The compound acts as a polydentate ligand due to nitrogen donors in the quinoline and piperidine rings:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) chloride | Quinoline N, Piperidine N | Catalytic oxidation studies |
| Pd(II) acetate | Sulfonamide O, Quinoline N | Cross-coupling precatalyst |
Degradation Pathways
Stability studies indicate two primary degradation mechanisms:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the sulfonamide moiety is known to interact with specific enzymes involved in cancer cell proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The presence of the methoxybenzenesulfonyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly beneficial in developing new antibiotics amid rising antibiotic resistance .
Neuropharmacology
Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, indicating possible applications in treating neurodegenerative diseases or mood disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives highlighted the efficacy of compounds structurally related to this compound against breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that this class of compounds could be further developed as anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial effects of various sulfonamide derivatives were assessed against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, outperforming traditional antibiotics in some cases .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis of structurally related quinolin-4-one derivatives is outlined below:
Key Observations:
Cyclopropyl groups (–4) offer steric constraint, which may improve metabolic stability .
Position 3 Modifications: The 4-methoxybenzenesulfonyl group distinguishes the target compound from analogs with carboxylate () or acetamido () groups. Sulfonamides are known for strong hydrogen-bonding and protease inhibition, suggesting divergent biological targets .
Position 7 Heterocycles: Piperidin-1-yl (target) vs. Piperidine’s lower polarity may favor hydrophobic binding pockets .
Synthetic Yields: The compound in achieved a 35.8% yield, reflecting synthetic challenges in introducing bulky alkoxy-piperidine substituents . No yield data is available for the target compound.
Research Findings and Implications
- Biological Activity: While explicit data for the target compound is lacking, highlights that fluorinated quinolines with extended alkoxy-piperidine chains exhibit moderate-to-high activity in kinase assays .
- Solubility vs. Permeability : The zwitterionic piperazin-1-ium derivative () demonstrates how charged groups enhance solubility, a trade-off the target compound avoids with its neutral piperidine and sulfonamide groups .
Biological Activity
6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and cancer therapy. Its unique structure, characterized by a fluorine atom, a methoxybenzenesulfonyl group, and a piperidine moiety, suggests diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.6 g/mol. The presence of the fluorine atom and the methoxy group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 472.6 g/mol |
| Molecular Formula | C25H29FN2O4S |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and potential inhibition of specific enzymes linked to cancer cell proliferation. Research indicates that modifications in similar quinoline derivatives can significantly affect their binding affinities and biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, related compounds have shown inhibitory effects on human non-small cell lung cancer A549 cells. The mechanism often involves inducing apoptosis through mitochondrial pathways and caspase activation.
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems, potentially impacting conditions such as anxiety and depression. The piperidine ring is known for its role in modulating neurotransmitter activity, which may contribute to the compound's neuropharmacological effects.
Case Studies and Research Findings
A review of literature reveals various studies assessing the pharmacological properties of compounds similar to this compound:
- Anticancer Activity : In one study, quinoline derivatives exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil. For example:
- Neuroprotective Effects : Other research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in treating neurodegenerative diseases.
- Enzyme Inhibition : Some derivatives have been found to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also exhibit similar enzymatic inhibition capabilities.
Q & A
Q. What are the optimized synthetic routes for 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinolin-4-one core. Key steps include:
- Fluorination : Introduce fluorine at position 6 via electrophilic substitution using Selectfluor® or similar agents under anhydrous conditions.
- Sulfonylation : React the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group at position 2.
- Piperidine Substitution : Use nucleophilic aromatic substitution (SNAr) at position 7 with piperidine under reflux in DMF or DMSO.
- Propylation : Alkylate the nitrogen at position 1 using 1-iodopropane and a base like K₂CO₃ in acetonitrile.
Reference: Similar strategies are validated in fluorinated quinolone derivatives .
Q. How can researchers purify this compound to ≥95% HPLC purity?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Purospher® STAR) and a gradient of acetonitrile/water (0.1% TFA).
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove sulfonamide byproducts.
- Validation : Confirm purity via ¹H/¹³C NMR and HRMS, as demonstrated in fluorinated pyrimidine syntheses .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination (δ ≈ -110 to -120 ppm) and ¹H NMR to verify propyl/proton environments.
- HRMS : Use ESI-HRMS to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve structural ambiguities, as applied to related dihydroquinolin-4-one derivatives .
Q. How does the 4-methoxybenzenesulfonyl group influence solubility?
Methodological Answer:
Q. What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours.
- HPLC Monitoring : Track degradation products; sulfonamide hydrolysis is a common pathway. Stability in DMSO should be assessed for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace piperidine with morpholine or adjust propyl chain length).
- Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and compare with fluorinated quinolones like ciprofloxacin. SAR trends in similar compounds show piperidine enhances membrane penetration .
Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines?
Methodological Answer:
- Target Engagement Studies : Use thermal shift assays or SPR to identify binding partners (e.g., topoisomerase II).
- Metabolic Profiling : Assess cytochrome P450 interactions (CYP3A4/CYP2D6) to explain cell line-specific toxicity. Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) .
Q. How can molecular docking predict interactions with kinase targets?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (e.g., EGFR or CDK2) from PDB; optimize hydrogen bonding networks.
- Docking Protocols : Use AutoDock Vina with flexible ligand sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Key residues (e.g., hinge region) should show strong sulfonyl group interactions .
Q. What strategies improve pharmacokinetic properties without compromising activity?
Methodological Answer:
Q. How can researchers resolve spectral overlaps in ¹H NMR assignments?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
